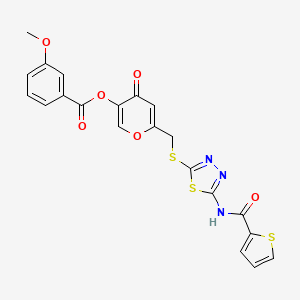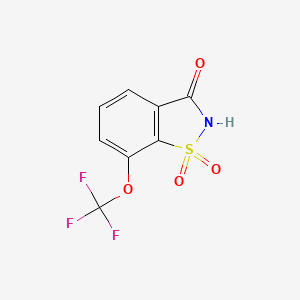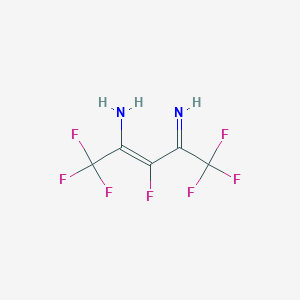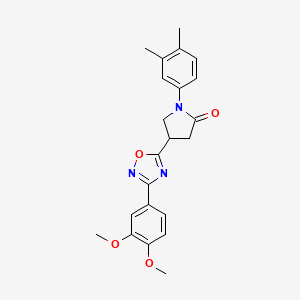
(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate, commonly known as PAC-1, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. PAC-1 has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
Mecanismo De Acción
PAC-1 has been shown to selectively induce apoptosis in cancer cells by activating the caspase-3 pathway. Caspase-3 is a key enzyme involved in the execution phase of apoptosis, and its activation leads to the cleavage of numerous cellular proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, PAC-1 has also been shown to have other biochemical and physiological effects. Studies have shown that PAC-1 can inhibit the growth of bacteria and fungi, and can also modulate the immune system by enhancing the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of PAC-1 is its selectivity for cancer cells, which makes it a promising candidate for the development of novel anticancer drugs. However, one limitation of PAC-1 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are numerous future directions for research on PAC-1. One area of research is the development of novel PAC-1 analogues with improved solubility and bioavailability. Another area of research is the investigation of the use of PAC-1 in combination with other anticancer drugs to improve treatment outcomes. Additionally, further studies are needed to elucidate the exact mechanism of action of PAC-1 and to identify potential biomarkers for predicting response to PAC-1 treatment.
Conclusion:
In conclusion, PAC-1 is a small molecule with promising potential for the development of novel anticancer drugs. Its selectivity for cancer cells and ability to induce apoptosis make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of PAC-1 and to identify potential biomarkers for predicting response to treatment.
Métodos De Síntesis
The synthesis of PAC-1 involves the reaction of 3-(2-phenylvinylsulfonamido)cyclohexylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction yields PAC-1 as a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that PAC-1 selectively induces apoptosis in cancer cells, while sparing normal cells. This selectivity is thought to be due to the high levels of activated caspase-3 in cancer cells, which is required for PAC-1 to induce apoptosis.
Propiedades
IUPAC Name |
[3-[[(E)-2-phenylethenyl]sulfonylamino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21(22-18-10-5-2-6-11-18)27-20-13-7-12-19(16-20)23-28(25,26)15-14-17-8-3-1-4-9-17/h1-6,8-11,14-15,19-20,23H,7,12-13,16H2,(H,22,24)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOHKJXYHHILD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

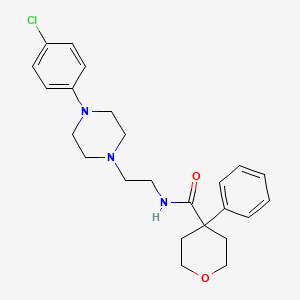
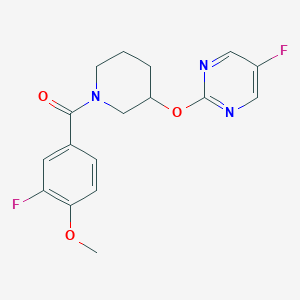
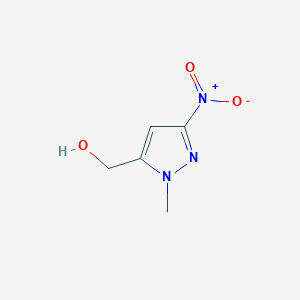
![2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2952080.png)
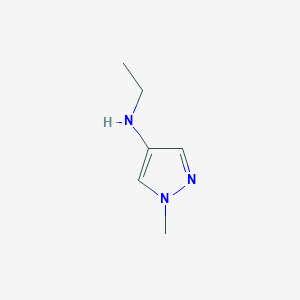
![2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2952083.png)

![2,2-dimethyl-N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide](/img/structure/B2952086.png)
![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)
